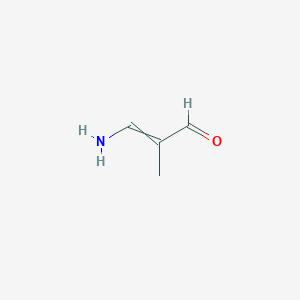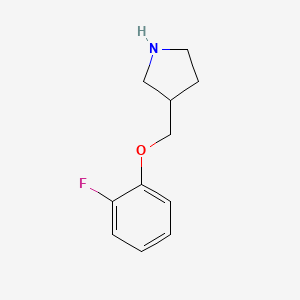
3,5-DIFLUORO-4'-PENTYL-1,1'-BIPHENYL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluoro-4’-pentyl-1,1’-biphenyl: is an organic compound with the chemical formula C17H18F2 . It is a biphenyl derivative where two fluorine atoms are substituted at the 3 and 5 positions, and a pentyl group is attached at the 4’ position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4’-pentyl-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction . This reaction is a powerful method for forming carbon-carbon bonds and is widely used in organic synthesis. The general procedure involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .
Reaction Conditions:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of 3,5-Difluoro-4’-pentyl-1,1’-biphenyl can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Difluoro-4’-pentyl-1,1’-biphenyl: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of the corresponding biphenyl derivative without fluorine atoms
Substitution: Formation of biphenyl derivatives with different functional groups replacing the fluorine atoms
Applications De Recherche Scientifique
3,5-Difluoro-4’-pentyl-1,1’-biphenyl: has several applications in scientific research:
Material Science: Used in the development of liquid crystal displays (LCDs) due to its unique optical properties.
Pharmaceuticals: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 3,5-Difluoro-4’-pentyl-1,1’-biphenyl depends on its application. In material science, its optical properties are due to the alignment of the biphenyl rings and the influence of the fluorine atoms. In pharmaceuticals, the compound can interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparaison Avec Des Composés Similaires
3,5-Difluoro-4’-pentyl-1,1’-biphenyl: can be compared with other biphenyl derivatives:
3,4-Difluoro-4’-propyl-1,1’-biphenyl: Similar structure but with a propyl group instead of a pentyl group.
3,5-Difluoro-4’-pentyl[1,1’-biphenyl]-4-carbonitrile: Contains a nitrile group, which can alter its chemical reactivity and applications.
4’-[2-Methyl-3,4,5-trifluorophenoxy-difluoromethyl]-4-(4-propylphenyl)-3’,5’-difluorobenzene: A more complex derivative with additional fluorine atoms and functional groups.
Uniqueness: The presence of the pentyl group and the specific positions of the fluorine atoms in 3,5-Difluoro-4’-pentyl-1,1’-biphenyl contribute to its unique chemical and physical properties, making it suitable for specialized applications in material science and pharmaceuticals .
Propriétés
Numéro CAS |
137528-89-3 |
|---|---|
Formule moléculaire |
C17H18F2 |
Poids moléculaire |
260.32 g/mol |
Nom IUPAC |
1,3-difluoro-5-(4-pentylphenyl)benzene |
InChI |
InChI=1S/C17H18F2/c1-2-3-4-5-13-6-8-14(9-7-13)15-10-16(18)12-17(19)11-15/h6-12H,2-5H2,1H3 |
Clé InChI |
QCMGPUNAKTZLQT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C2=CC(=CC(=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 5-amino-3-[2-(3,5-dimethoxyphenyl)ethyl]pyrazole-1-carboxylate](/img/structure/B8756629.png)
![3,9-Diazabicyclo[3.3.1]nonane-3-carboxylic acid, 9-methyl-7-oxo-, 1,1-dimethylethyl ester](/img/structure/B8756637.png)

![3-Methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B8756651.png)










